N-[(1-ethyl-2-oxobenzo[cd]indol-6-yl)carbamothioyl]adamantane-1-carboxamide
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Overview
Description
N-[(1-ethyl-2-oxobenzo[cd]indol-6-yl)carbamothioyl]adamantane-1-carboxamide is a complex organic compound that features an indole moiety, an adamantane core, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-2-oxobenzo[cd]indol-6-yl)carbamothioyl]adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole core can be synthesized through a Fischer indole synthesis or other methods involving the cyclization of appropriate precursors . The adamantane core is then introduced through a series of reactions, including alkylation and acylation .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-2-oxobenzo[cd]indol-6-yl)carbamothioyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole and adamantane moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides, amines) . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-[(1-ethyl-2-oxobenzo[cd]indol-6-yl)carbamothioyl]adamantane-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1-ethyl-2-oxobenzo[cd]indol-6-yl)carbamothioyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity . The adamantane core provides structural stability and enhances the compound’s ability to penetrate biological membranes . The carbamothioyl group may interact with thiol-containing proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide
- N-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(2-thienyl)-4-quinolinecarboxamide
Uniqueness
N-[(1-ethyl-2-oxobenzo[cd]indol-6-yl)carbamothioyl]adamantane-1-carboxamide is unique due to the combination of its indole, adamantane, and carbamothioyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[(1-ethyl-2-oxobenzo[cd]indol-6-yl)carbamothioyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2S/c1-2-28-20-7-6-19(17-4-3-5-18(21(17)20)22(28)29)26-24(31)27-23(30)25-11-14-8-15(12-25)10-16(9-14)13-25/h3-7,14-16H,2,8-13H2,1H3,(H2,26,27,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGZFNSQJHFAOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=S)NC(=O)C45CC6CC(C4)CC(C6)C5)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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